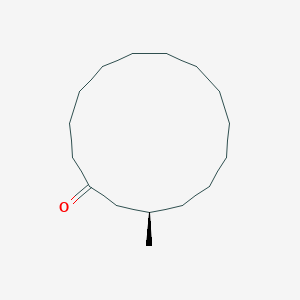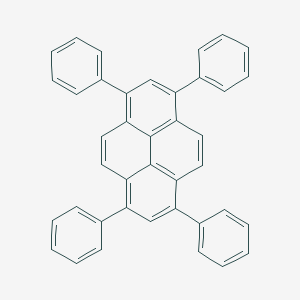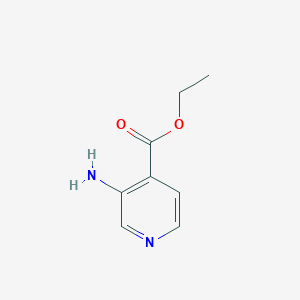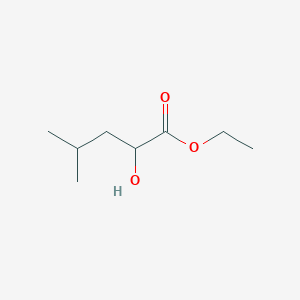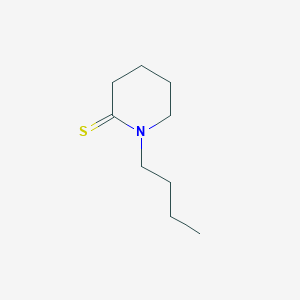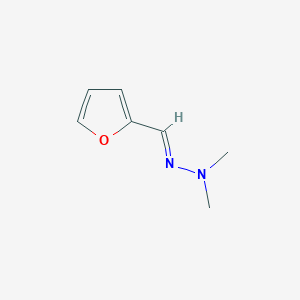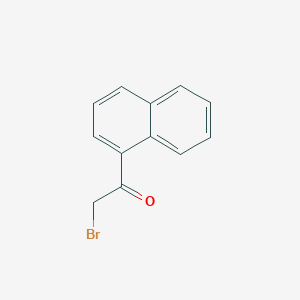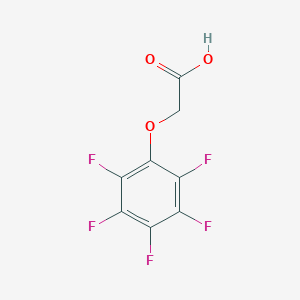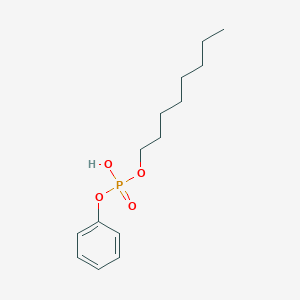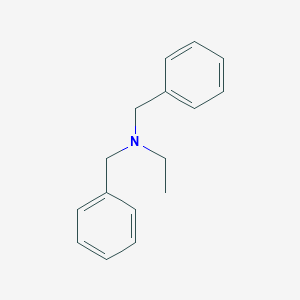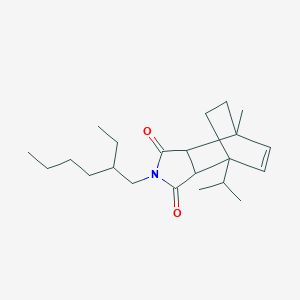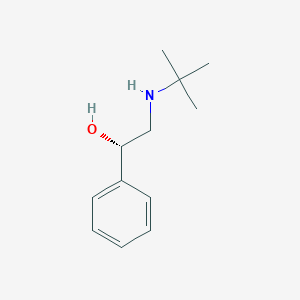
Neodymium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium fluoride is an inorganic compound with the chemical formula NdF₃. It is a vibrant pink or violet solid that is highly insoluble in water. This compound is primarily used in the production of neodymium-based alloys and in various scientific and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
Neodymium fluoride (NdF3) is an inorganic compound that primarily interacts with various enzymes and proteins within the cell . It is known to activate G proteins in eukaryotic cells, a process that requires trace amounts of Al3+ or Be2+ ions .
Mode of Action
This compound’s mode of action is largely based on its ability to form complexes with proteins and enzymes, thereby influencing their function . For instance, it can mimic the chemical structure of a phosphate, affecting the activity of phosphoryl transfer enzymes, such as GTPases, ATPases, and phosphohydrolyases . This interaction can fundamentally alter energy metabolism and signal transduction within cells .
Biochemical Pathways
This compound’s interaction with G proteins and phosphoryl transfer enzymes can affect various biochemical pathways. It can influence energy metabolism by interacting with ATPases and GTPases, enzymes crucial for energy production . Additionally, it can affect signal transduction pathways by interacting with G proteins, which play a key role in transmitting signals from a variety of stimuli outside a cell to its interior .
Pharmacokinetics
It’s known that this compound is highly insoluble in water , which may limit its bioavailability
Result of Action
The result of this compound’s action can vary depending on the specific biochemical pathway it affects. For instance, its interaction with G proteins can lead to changes in cell signaling, potentially influencing a variety of cellular processes . Its ability to affect phosphoryl transfer enzymes can alter energy metabolism within the cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other ions, such as Al3+ or Be2+, can enhance its ability to activate G proteins . Additionally, the pH and the amount of F- and Al3+ in the solution can affect the exact structure and concentration of AlF complexes
Biochemical Analysis
Biochemical Properties
Neodymium fluoride is known to interact with various biomoleculesIt is known that this compound is highly insoluble in water , which suggests that it may interact with biomolecules in a unique manner compared to more soluble compounds.
Cellular Effects
It is known that this compound is often an intermediate product in the extraction of neodymium from ores
Molecular Mechanism
It is known that this compound can be reduced to the solid metal chemically or by fused-salt electrolysis . This suggests that it may interact with biomolecules in a way that influences gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
It is known that this compound is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may have some long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that this compound is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may have some impact on biological systems at high doses.
Metabolic Pathways
It is known that this compound is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may interact with certain enzymes or cofactors.
Transport and Distribution
It is known that this compound is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may interact with certain transporters or binding proteins.
Subcellular Localization
It is known that this compound is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may be directed to specific compartments or organelles within the cell.
Preparation Methods
Neodymium fluoride can be synthesized through several methods:
Reaction with Hydrofluoric Acid: One common method involves reacting neodymium nitrate with hydrofluoric acid, resulting in the precipitation of this compound as a hydrate: [ \text{Nd(NO₃)₃ (aq) + 3 HF → NdF₃ • ½H₂O + 3 HNO₃} ]
Reaction with Neodymium Oxide: Another method involves reacting neodymium oxide with hydrofluoric acid: [ \text{Nd₂O₃ + 6 HF → 2 NdF₃ + 3 H₂O} ]
Shock Compression: This compound can also be obtained by shock compression of neodymium(III) fluoride and neodymium at high temperatures and pressures.
Chemical Reactions Analysis
Neodymium fluoride undergoes various chemical reactions, including:
Reduction: This compound can be reduced to neodymium metal using calcium as a reducing agent: [ \text{2 NdF₃ + 3 Ca → 2 Nd + 3 CaF₂} ]
Formation of Complexes: This compound can form complexes with other compounds, such as hydrazine.
Scientific Research Applications
Neodymium fluoride has a wide range of applications in scientific research and industry:
Magnetic Materials: It is used in the production of neodymium-based magnetic materials, which are essential for various high-tech applications.
Optical Materials: This compound is used in the manufacture of fluoride glasses, which have applications in optics and photonics.
Catalysis: Due to its high Lewis acidity, this compound is used as a catalyst in various chemical reactions.
Nanotechnology: This compound nanoparticles have unique properties that make them useful in nanotechnology and materials science.
Comparison with Similar Compounds
Neodymium fluoride can be compared with other lanthanide fluorides, such as:
Lanthanum Fluoride (LaF₃): Similar to this compound, lanthanum fluoride is used in optical materials and as a catalyst.
Cerium Fluoride (CeF₃): Cerium fluoride is used in similar applications, but this compound’s higher Lewis acidity makes it a more effective catalyst in certain reactions.
Praseodymium Fluoride (PrF₃): Praseodymium fluoride shares many applications with this compound, but this compound’s unique magnetic properties make it more suitable for use in high-performance magnets.
Properties
CAS No. |
13709-42-7 |
|---|---|
Molecular Formula |
F3Nd |
Molecular Weight |
201.24 g/mol |
IUPAC Name |
neodymium(3+);trifluoride |
InChI |
InChI=1S/3FH.Nd/h3*1H;/q;;;+3/p-3 |
InChI Key |
XRADHEAKQRNYQQ-UHFFFAOYSA-K |
SMILES |
F[Nd](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Nd+3] |
Key on ui other cas no. |
13709-42-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



